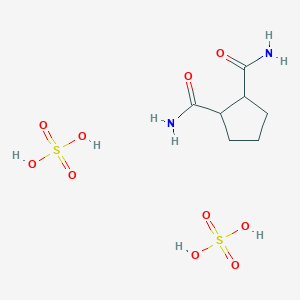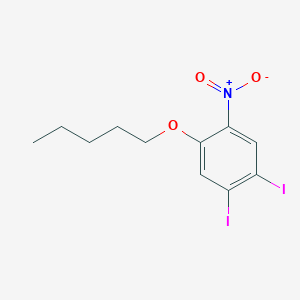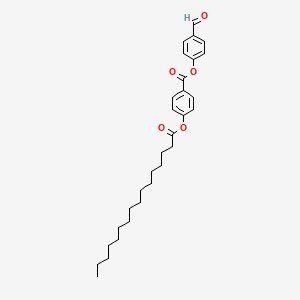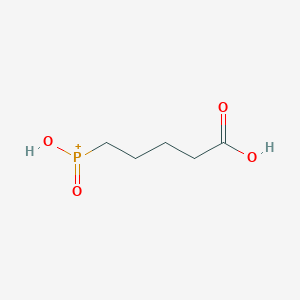![molecular formula C21H26O3 B12618446 4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-61-0](/img/structure/B12618446.png)
4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hexyloxy group, two methyl groups, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and involves the coupling of a halogenated biphenyl derivative with a hexyloxy-substituted phenylboronic acid . The reaction is carried out under an inert atmosphere, often using a base like potassium carbonate in a solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4’-(Hexyloxy)-[1,1’-biphenyl]-4-carboxylic acid: Lacks the two methyl groups present in 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid.
2’,5’-Dimethyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the hexyloxy group.
4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]: Lacks the carboxylic acid group.
Uniqueness
The presence of both the hexyloxy group and the carboxylic acid group in 4’-(Hexyloxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid makes it unique compared to its similar compounds.
Properties
CAS No. |
920269-61-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-hexoxy-2,5-dimethylphenyl)benzoic acid |
InChI |
InChI=1S/C21H26O3/c1-4-5-6-7-12-24-20-14-15(2)19(13-16(20)3)17-8-10-18(11-9-17)21(22)23/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,23) |
InChI Key |
QPRJZUUISVRKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)




![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)

![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)


![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
